
2Z,6Z,10Z-Vitamin K2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2Z,6Z,10Z-Vitamin K2 is a specific isomer of Vitamin K2, a fat-soluble vitamin essential for various biological functions, including blood coagulation, bone metabolism, and cardiovascular health . This compound is part of the menaquinone family, which is characterized by a naphthoquinone ring and a polyisoprenoid side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2Z,6Z,10Z-Vitamin K2 typically involves the construction of the naphthoquinone ring followed by the attachment of the polyisoprenoid side chain. One common method includes the use of Friedel-Crafts acylation to form the naphthoquinone core, followed by Wittig or Horner-Wadsworth-Emmons reactions to introduce the polyisoprenoid chain .
Industrial Production Methods
Industrial production of Vitamin K2, including its isomers like this compound, often employs microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce menaquinones through fermentation processes. Optimization of fermentation conditions, including substrate selection, temperature, and pH, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
2Z,6Z,10Z-Vitamin K2 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to hydroquinone forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogens or nitro groups can be introduced using appropriate electrophiles under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthoquinones.
Scientific Research Applications
2Z,6Z,10Z-Vitamin K2 has a wide range of applications in scientific research:
Mechanism of Action
2Z,6Z,10Z-Vitamin K2 exerts its effects primarily through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins, which are essential for blood coagulation and bone metabolism . Additionally, Vitamin K2 influences energy metabolism by interacting with the transcription factor PXR/SXR, affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phylloquinone (Vitamin K1): Found in green leafy vegetables, primarily involved in photosynthesis.
Menaquinone-4 (MK-4): A short-chain menaquinone with similar biological functions but different tissue distribution.
Menaquinone-7 (MK-7): A long-chain menaquinone with higher bioavailability and longer half-life compared to other forms.
Uniqueness
2Z,6Z,10Z-Vitamin K2 is unique due to its specific isomeric form, which may influence its biological activity and stability. Its distinct polyisoprenoid chain configuration can affect its interaction with cellular targets and its overall efficacy in various applications .
Properties
CAS No. |
72132-92-4 |
|---|---|
Molecular Formula |
C₃₁H₄₀O₂ |
Molecular Weight |
444.65 |
Synonyms |
(Z,Z,Z)-2-Methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthalenedione; 2Z,6Z,10Z-Vitamin K2(20) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
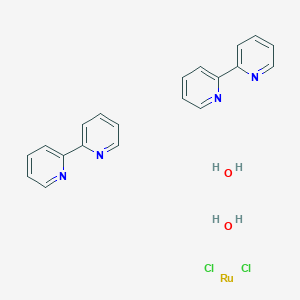
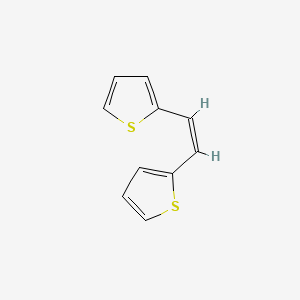
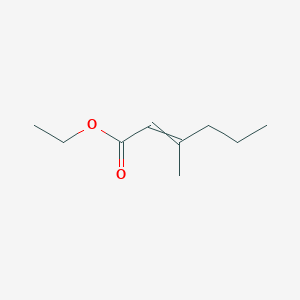
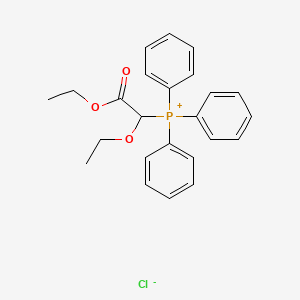


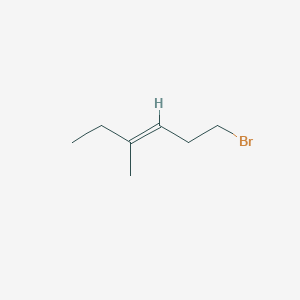
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
